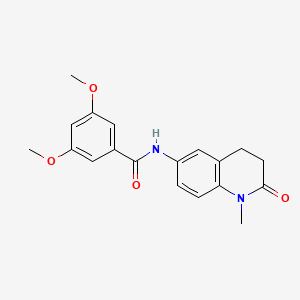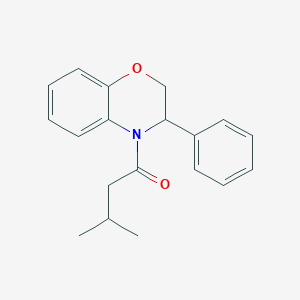![molecular formula C16H15FN4O2S B2371201 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 378200-42-1](/img/structure/B2371201.png)
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione, also known as rotigotine, is a dopamine agonist used in treating Parkinson’s disease and restless legs syndrome1. It has a molecular weight of 346.381.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific publication or a chemical supplier’s information2.Molecular Structure Analysis
The molecular formula of this compound is C17H17FN4O2S3. This indicates that it contains 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as a dopamine agonist, it likely interacts with dopamine receptors in the brain, mimicking the action of dopamine1.Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.381. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.Scientific Research Applications
Novel Synthesis Methods
Recent studies have developed novel methods for constructing compounds with structures similar to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. For instance, Liu, Shibata, and Takéuchi (2000) described new methods for synthesizing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e][1,2]thiazine-1,1-diones, showcasing the versatility in synthetic organic chemistry (Liu, Shibata, & Takéuchi, 2000).
Fluorescent Probe Development
Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT), a compound structurally related to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. This demonstrates the compound's potential in creating sensitive and selective probes for biological and biochemical research (Sun et al., 2018).
Antiproliferative and Antifungal Activities
Compounds structurally related to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione have been studied for their antiproliferative and antifungal properties. Tandon et al. (2009) synthesized and evaluated a series of similar compounds, demonstrating significant activity against human cervical cancer cells and potent antifungal activity (Tandon et al., 2009).
Potential in Optical Applications
Raghavendra, Dileep, and Dharmaprakash (2015) studied the nonlinear absorption and optical-limiting properties of a compound with structural similarity to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. This research suggests potential applications in nonlinear optics and photonics (Raghavendra, Dileep, & Dharmaprakash, 2015).
Safety And Hazards
Future Directions
The future directions of research into this compound will likely continue to focus on its potential uses in treating neurological conditions like Parkinson’s disease and restless legs syndrome1. Further research could also explore other potential therapeutic applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature and resources132.
properties
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAYRZMVXBIWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)
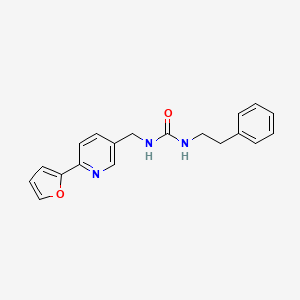
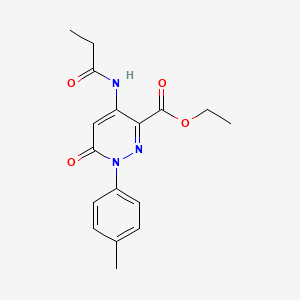
![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
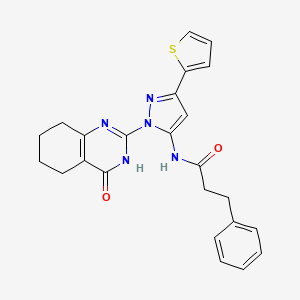
![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)
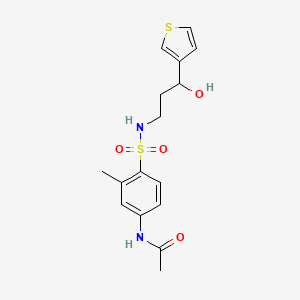
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
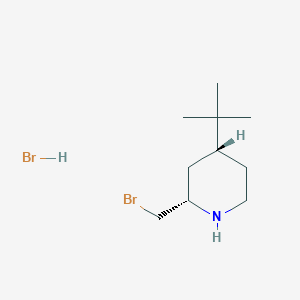
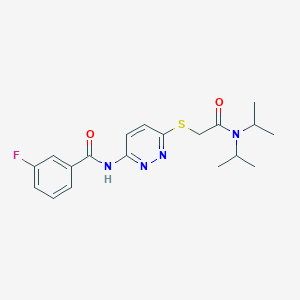
![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)
